molecular formula C10H20O3Si B015434 (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one CAS No. 164264-14-6

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one

Cat. No.: B015434
CAS No.: 164264-14-6
M. Wt: 216.35 g/mol
InChI Key: WNRXZIBXHZJOBE-QMMMGPOBSA-N
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Description

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one: is a chemical compound that features a tert-butyldimethylsilyl group attached to a dihydrofuranone ring. This compound is often used in organic synthesis due to its unique structural properties and reactivity. The tert-butyldimethylsilyl group serves as a protecting group, which is introduced into a molecule to protect functional groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to form the desired dihydrofuranone structure .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one is used as an intermediate in the synthesis of complex molecules. Its protecting group properties allow for selective reactions on other functional groups without interference .

Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its ability to protect hydroxyl groups during multi-step synthesis is valuable in the preparation of drug candidates .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl group shields hydroxyl groups from unwanted reactions, allowing for selective transformations. The removal of the protecting group is typically achieved using fluoride ions, which cleave the silicon-oxygen bond, releasing the free hydroxyl group .

Comparison with Similar Compounds

Uniqueness: (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one is unique due to its specific structural configuration and the presence of the dihydrofuranone ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRXZIBXHZJOBE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450104
Record name (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164264-14-6
Record name (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.0 g of imidazole and 15.9 g of t-butyldimethylsilyl chloride were added in order to a dimethylformamide (180 ml) solution of 9.0 g of 3-hydroxydihydrofuran-2-(3H)-one, and the reaction liquid was stirred for 1 hour at room temperature. The reaction liquid was diluted with ethyl acetate, washed with water, and dried with anhydrous sodium sulfate. The solvent was evaporated away under reduced pressure, and the resulting residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=5/1) to obtain the entitled compound as a colorless oily substance.
Quantity
9 g
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reactant
Reaction Step One
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15.9 g
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reactant
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180 mL
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reactant
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9 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxydihydrofuran-2(3H)-one (5 g, 49 mmol) in anhydrous DMF (50 mL) was added imidazole (6.7 g, 98 mmol) and TBDMS chloride (8.1 g, 54 mmol). The reaction was allowed to stir under an N2 atmosphere at room temperature overnight. The reaction was diluted with diethyl ether and washed with 1 N aqueous HCl×2 then brine×1. The organic phase was dried over Na2SO4 and the solvent removed in vacuo to yield 3-(tert-butyldimethylsilyloxy)dihydrofuran-2(3H)-one (11 g, 49 mmol) as a clear oil. [M+H] calc'd for C10H20O3Si, 217. found, 217.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
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(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
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(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
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(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Reactant of Route 5
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Reactant of Route 6
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one

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